N-(3-ethoxypropyl)-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidin-2-amine
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Overview
Description
N-(3-ETHOXYPROPYL)-N-[4-(4-METHYLPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE is a synthetic organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are widely used in medicinal chemistry due to their biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ETHOXYPROPYL)-N-[4-(4-METHYLPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Substitution Reactions:
Amine Alkylation: The final step involves the alkylation of the amine group with 3-ethoxypropyl bromide under basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions with optimized conditions to maximize yield and purity. These methods may include:
Continuous Flow Synthesis: To improve efficiency and scalability.
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-(3-ETHOXYPROPYL)-N-[4-(4-METHYLPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Nucleophiles: Including alkoxides, thiolates, and amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce secondary or tertiary amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studying enzyme interactions and receptor binding.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: In the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of N-(3-ETHOXYPROPYL)-N-[4-(4-METHYLPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibiting or activating enzyme activity.
Receptors: Binding to receptors to modulate biological pathways.
Pathways: Affecting signaling pathways involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(3-ETHOXYPROPYL)-N-[4-(4-METHYLPHENYL)-2-PYRIMIDINYL]AMINE: Lacks the trifluoromethyl group.
N-(3-ETHOXYPROPYL)-N-[4-(4-METHYLPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIDINYL]AMINE: Pyridine ring instead of pyrimidine.
Uniqueness
N-(3-ETHOXYPROPYL)-N-[4-(4-METHYLPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE is unique due to the presence of both the trifluoromethyl group and the pyrimidine ring, which can impart distinct chemical and biological properties.
Properties
Molecular Formula |
C17H20F3N3O |
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Molecular Weight |
339.35 g/mol |
IUPAC Name |
N-(3-ethoxypropyl)-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C17H20F3N3O/c1-3-24-10-4-9-21-16-22-14(11-15(23-16)17(18,19)20)13-7-5-12(2)6-8-13/h5-8,11H,3-4,9-10H2,1-2H3,(H,21,22,23) |
InChI Key |
JQEUWYZLCOHDAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCNC1=NC(=CC(=N1)C(F)(F)F)C2=CC=C(C=C2)C |
Origin of Product |
United States |
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